Sertraline

Content Navigation

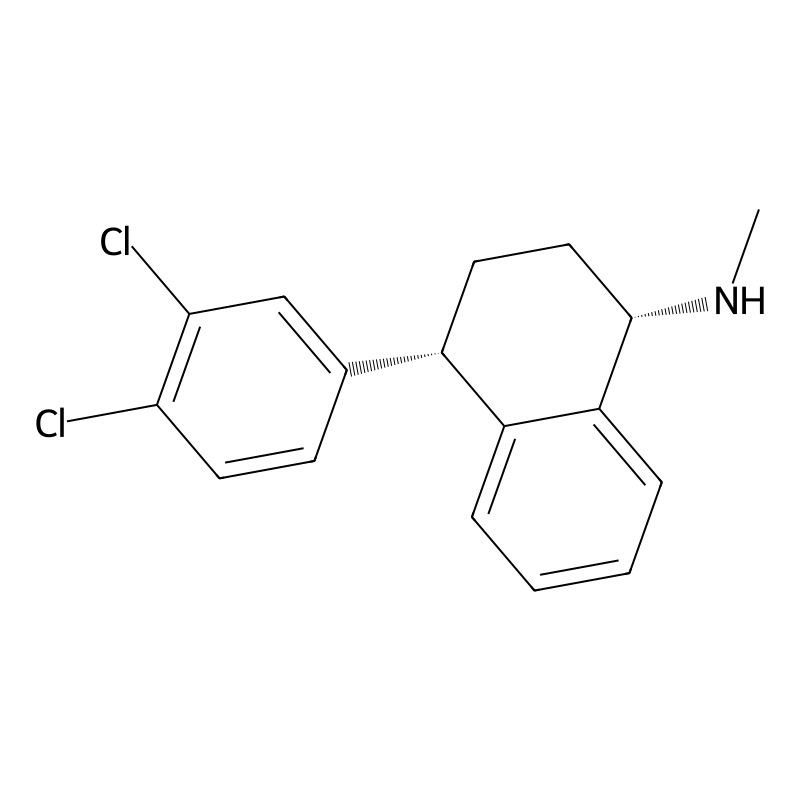

Polymorphic variability in sertraline HCl (28+ forms) complicates salt crystallization and organic-phase synthesis. Sertraline free base (CAS 79617-96-2) offers a monomorphic, enantiomerically pure (1S,4S) starting point.

- Enables direct organic-solvent reactions (soluble in hexane, toluene) without basic hydrolysis.

- Bypasses 28+ HCl polymorphs for high-throughput salt screening (mesylate, lactate, acetate) targeting improved dissolution.

- Supports liposomal/non-aqueous delivery design with high lipophilicity and low melting point (64-67°C).

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.8mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Sertraline free base is the un-salified, enantiomerically pure (1S,4S) form of the widely utilized selective serotonin reuptake inhibitor (SSRI). Unlike its ubiquitous hydrochloride salt, the free base is typically isolated as a supercooled liquid or low-melting crystalline solid (melting point 64–67 °C) that exhibits high lipophilicity and excellent solubility in organic solvents such as hexane, toluene, and ethyl acetate[1]. In procurement and industrial contexts, this compound is rarely utilized as a direct oral dosage form; instead, it serves as a critical, low-polymorphism precursor for the synthesis of custom pharmaceutical salts, chiral resolution studies, and specialized lipophilic formulations[2].

Research Fit

References

- [1] Cui, Y., et al. 'Sertraline Racemate and Enantiomer: Solid-State Characterization, Binary Phase Diagram, and Crystal Structures.' Organic Process Research & Development, 14(2), 2010.

- [2] Chen, A. M., et al. 'Salt Selection and Simultaneous Polymorphism Assessment via High-Throughput Crystallization: The Case of Sertraline.' Organic Process Research & Development, 7(6), 2003.

Procuring sertraline hydrochloride (CAS 79559-97-0) as a generic substitute for the free base fundamentally limits formulation and synthesis pathways. The hydrochloride salt is notoriously polymorphic—with over 28 documented crystalline forms and solvates—which introduces significant batch-to-batch variability and regulatory complexity during recrystallization workflows [1]. Furthermore, the HCl salt's rigid crystal lattice and poor solubility in non-polar solvents prevent its direct use in organic-phase reactions or the generation of alternative, high-solubility salts (such as mesylate or acetate) without first undergoing an additional, yield-reducing basic hydrolysis step to liberate the free base [2].

Substitution Risk

References

- [1] Chen, A. M., et al. 'Salt Selection and Simultaneous Polymorphism Assessment via High-Throughput Crystallization: The Case of Sertraline.' Organic Process Research & Development, 7(6), 2003.

- [2] Pfizer Inc. 'Sertraline salts and sustained-release dosage forms of sertraline.' US Patent 6517866B1, 2003.

Reduction of Polymorphic Complexity in Crystallization Workflows

High-throughput crystallization studies demonstrate that sertraline hydrochloride is highly prone to polymorphic conversion, yielding over 28 distinct forms (e.g., Forms I-X) and solvates depending on processing conditions [1]. In contrast, sertraline free base exhibits significantly reduced polymorphic behavior, consistently crystallizing from non-polar solvents with a single, predictable melting endotherm at 66.5 ± 0.5 °C [2].

| Evidence Dimension | Number of documented polymorphic/solvate forms |

| Target Compound Data | Single primary crystalline form (m.p. 64-69 °C) |

| Comparator Or Baseline | Sertraline Hydrochloride (>28 documented forms/solvates) |

| Quantified Difference | >95% reduction in polymorphic variability |

| Conditions | High-throughput solvent crystallization screening |

Predictable solid-state behavior eliminates the need for extensive polymorph screening and control during the manufacturing of custom formulations.

Precursor Suitability for High-Solubility Salts

The standard sertraline hydrochloride Form I exhibits poor aqueous solubility, recorded at approximately 1.6 mg/mL at room temperature, which limits its use in sustained-release or high-concentration liquid formulations [1]. Procuring the free base allows for direct, single-step salification with alternative acids. For instance, the resulting sertraline mesylate and acetate salts demonstrate significantly enhanced aqueous solubilities, exceeding 10 mg/mL, without the common-ion effect limitations of the HCl salt at low pH [2].

| Evidence Dimension | Aqueous solubility of resulting salt forms |

| Target Compound Data | >10 mg/mL (via direct conversion to acetate/mesylate salts) |

| Comparator Or Baseline | Sertraline HCl Form I (~1.6 mg/mL) |

| Quantified Difference | >6-fold increase in achievable aqueous solubility |

| Conditions | Room temperature dissolution in aqueous media |

Starting with the free base is essential for formulators needing to engineer custom salts to overcome the inherent dissolution bottlenecks of the commercial HCl API.

Enhanced Solubility in Non-Polar Solvents for Liquid-Phase Processing

Sertraline free base is highly soluble in a range of non-polar and moderately polar organic solvents, such as toluene, ethyl acetate, and hexane, often existing as a supercooled liquid or easily dissolved solid [1]. Conversely, sertraline hydrochloride is highly crystalline and practically insoluble in non-polar solvents like hexane. This differential solubility allows the free base to be efficiently partitioned into organic phases during complex synthetic workups or lipid-based drug delivery formulations, where the HCl salt would precipitate [2].

| Evidence Dimension | Solubility in non-polar solvents (e.g., hexane, toluene) |

| Target Compound Data | Highly soluble (enables direct organic phase reactions) |

| Comparator Or Baseline | Sertraline Hydrochloride (Practically insoluble) |

| Quantified Difference | Binary phase behavior (soluble vs. insoluble) |

| Conditions | Standard organic synthesis and liquid-liquid extraction conditions |

High organic solubility streamlines downstream processing, purification, and integration into lipid-based or non-aqueous delivery systems.

Custom Pharmaceutical Salt Screening

Because it bypasses the polymorphic complexity of the HCl salt, the free base is the optimal starting material for high-throughput screening of novel sertraline salts (e.g., mesylate, L-lactate, acetate) aimed at improving dissolution rates and bioavailability in sustained-release formulations[1].

Lipid-Based and Non-Aqueous Formulations

The high lipophilicity and organic solvent compatibility of the free base make it the required form for developing liposomal delivery systems or non-aqueous oral concentrates where the standard HCl salt would precipitate or fail to dissolve [2].

Chiral Resolution and Phase Diagram Studies

As an enantiomerically pure (1S,4S) baseline, the free base is utilized in physical chemistry to construct binary melting point phase diagrams against sertraline racemate, aiding in the design and optimization of more efficient industrial chiral resolution processes [3].

Application Fit Matrix

References

- [1] Chen, A. M., et al. 'Salt Selection and Simultaneous Polymorphism Assessment via High-Throughput Crystallization: The Case of Sertraline.' Organic Process Research & Development, 7(6), 2003.

- [2] Pfizer Inc. 'Sertraline oral concentrate.' US Patent 6727283B2, 2004.

- [3] Cui, Y., et al. 'Sertraline Racemate and Enantiomer: Solid-State Characterization, Binary Phase Diagram, and Crystal Structures.' Organic Process Research & Development, 14(2), 2010.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Melting Point

UNII

Related CAS

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Sertraline is indicated for the treatment of major depressive disorder. Treatment of acute depressive episodes typically requires 6 to 12 months of antidepressant therapy. Patients with recurrent or chronic depression may require long-term treatment. Sertraline showed effective maintenance of antidepressant response for up to 52 weeks of treatment in a placebo-controlled trial. /Included in US product labeling/

Sertraline is indicated for the treatment of obsession and compulsions in adults and children 6 years of age and older with obsessive-compulsive disorder. /Included in US product labeling/

Sertraline is indicated for the treatment of panic disorder with or without agoraphobia. /Included in US product labeling/

Mechanism of Action

Sertraline is a selective 5-HT reuptake inhibitor. It does not have cardiovascular, anticholinergic, antidopaminergic, convulsant, or monoamine oxidase-inhibiting effects. Most antidepressants are associated with either norepinephrine reuptake inhibition, 5-HT reuptake inhibition, & monoamine oxidase inhibition. Sertraline does not cause significant reuptake blockade of dopamine or norepinephrine. Sertraline through inhibition of 5-HT release, may cause beta-adrenoceptor downregulation.

Other CAS

Absorption Distribution and Excretion

Since sertraline is extensively metabolized, excretion of unchanged drug in the urine is a minor route of elimination, with 12-14% of unchanged sertraline excreted in the feces.

Sertraline is widely distributed, and its volume of distribution is estimated to be more than 20L/kg. Post-mortem studies in humans have measured liver tissue concentrations of 3.9–20 mg/kg for sertraline and between 1.4 to 11 mg/kg for its active metabolite, N-desmethyl-sertraline (DMS). Studies have also determined sertraline distributes into the brain, plasma, and serum.

In pharmacokinetic studies, the clearance of a 200mg dose of sertraline in studies of both young and elderly patients ranged between 1.09 ± 0.38 L/h/kg - 1.35 ± 0.67 L/h/kg.

GI absorption: >or= 44%; time to reach peak plasma concn: 6-8 hr; oral clearance (single dose): 96 L/hr; protein binding: 99%; urinary excretion (radioactivity): 44% of oral dose; fecal excretion (radioactivity): 44% of oral dose. /from table/

Sertraline is absorbed readily through the GI tract. Its absolute bioavailability has not been determined in humans. It displays first-order kinetics. Max plasma concns following doses of 50 & 200 mg are 22-29 ug/L (ng/ml). These concns are reached in 4.5-8.4 hr. Serum levels at steady state are 10-120 ng/mL of sertraline & its desmethyl metabolites. Plasma protein binding is extensive (approx 98%) to both albumin & alpha1-acid glycoprotein. At concns up to 300 & 200 ug/mL, respectively, sertraline & N-desmethyl-sertraline do not appear to alter the plasma protein binding of two other highly protein-bound drugs, warfarin & propranolol. Distribution following oral admin of sertraline is biphasic with a prolonged absorption phase. The elimination phase begins 12-16 hr following the dose. The volume of distribution has not been determined in humans but is more than 20 L/kg in rats & dogs. Both sertraline & its metabolites exhibit extensive distribution into tissues outside the blood. ... The elimination half-life (beta) of sertraline in humans is 24-25 hr. The clinically active desmethyl metabolite is eliminated more slowly than the parent drug with a half-life of approx 66 hr. Unchanged sertraline is not detected in the urine.

Slow but consistent. Bioavailablity and absorption rate are increased if sertraline is taken with food.

Both sertraline and its metabolites are extensively distributed into tissues. In animal studies, the volume of distribution (volD) exceeded 20 L/kg.

Metabolism Metabolites

Sertraline undergoes extensive metabolism. The parent drug is N-demethylated, followed by glucuronidation, deamination, or both. Most metabolites in the urine are alpha-hydroxy-ketone glucuronides.

Depression is one of the most common psychiatric disorders. A variety of different chemical structures have been found to have antidepressant activity. The number is constantly growing; however, as yet, no one group has been found to have a clear therapeutic advantage over the others. The major indication for antidepressant drugs is depression, but a number of side effects have been established by clinical experience and controlled trials. It is clear that, to some extent, any drug or chemical substance administered to the mother is able to cross the placenta unless it is destroyed or altered during metabolism. Placental transport of maternal substrates to the fetus and of substances from the fetus to the mother is established at about the fifth week of fetal life. Traditionally, teratogenic effects of antidepressants or other drugs have been noted as anatomic malformation. It is clear that these are dose- and time-related and that the fetus is at great risk during the first 3 months of gestation. However, it is possible for antidepressants to exert their effects on the fetus at other times during pregnancy as well as to infants during lactation. Administration of antidepressants to pregnant women presents a unique problem for the physician. Not only must maternal pharmacologic mechanisms be taken into consideration when prescribing an antidepressant drug, but the fetus must also be regarded as a potential recipient of the drug. Certain results are evident with regard to drugs administered during lactation. It is essential that physicians need to be aware of the results of animal studies in this area and of the potential risk of maternal drug ingestion to the suckling infant.

Sertraline has known human metabolites that include N-desmethylsertraline.

Extensively metabolized in the liver. Sertraline metabolism involves N-demethylation, N-hydroxylation, oxidative deamination, and glucuronidation of sertraline carbamic acid. Sertraline undergoes N-demethylation primarily catalyzed by cytochrome P450 (CYP) 2B6, with CYP2C19, CYP3A4 and CYP2D6 contributing to a lesser extent. Deamination occurs via CYP3A4 and CYP2C19. In vitro studies have shown that monoamine oxidase A and B may also catalyze sertraline deamination. Sertraline N-carbamoyl glucuronidation has also been observed in human liver microsomes. Route of Elimination: Sertraline is extensively metabolized and excretion of unchanged drug in urine is a minor route of elimination. Half Life: The elimination half-life of sertraline is approximately 25-26 hours. The elimination half-life of desmethylsertraline is approximately 62-104 hours.

Associated Chemicals

Wikipedia

Methcathinone

FDA Medication Guides

Sertraline Hydrochloride

CAPSULE;ORAL

ALMATICA PHARMA

08/18/2023

Drug Warnings

Sertraline has been tested in children 6 to 17 years of age and, in effective doses, has not been shown to cause different side effects or problems than it does in adults. However, the effects of long-term use of sertraline on the growth, development, and maturation of children and adolescents are unknown. Because of the anorectic effect of sertraline, body weight and growth should be monitored in children receiving long-term treatment.

No geriatrics-specific problems have been documented in studies done to date that include elderly patients. However, in one study, clearance of sertraline in 16 elderly patients was about 40% lower than clearance in a group of younger subjects, indicating that the steady-state will take 2 to 3 weeks to achieve in elderly patients. A reduced initial dosage is recommended in elderly patients.

In a single-dose study, mean elimination half-life of sertraline was prolonged from 22 hours in healthy subjects to 52 hours in patients with mild, stable cirrhosis; peak concentrations and AUC were increased 1.7 and 4.4 times, respectively, in patients with hepatic impairment; decreased dosage or less frequent dosing is recommended.

For more Drug Warnings (Complete) data for SERTRALINE (15 total), please visit the HSDB record page.

Biological Half Life

Elimination half-life, parent (metabolite): 24 (65) hours. /from table/

Elimination half-life: 24 to 26 hours

Use Classification

Clinical Laboratory Methods

Interactions

Antidepressants potentiate the effects of alcohol & probably other sedatives. The anticholinergic activity of tricyclic antidepressants can add to that of antiparkinsonism agents, antipsychotic drugs of low potency (especially clozapine & thioridazine), or other compounds with antimuscarinic activity to produce toxic effects. Tricyclic antidepressants have prominent & potentially dangerous interactions with biogenic amines, such as norepinephrine, which normally are removed from their site of action by neuronal uptake. However, drugs that inhibit norepinephrine transport also block the effects of indirectly acting amines, such as tyramine, which must be taken up by sympathetic neurons to release norepinephrine. Presumable by a similar mechanism, tricyclic antidepressants prevent the antihypertensive action of adrenergic neuron blocking agents such as guanadrel. Tricyclic agents & trazodone also can block the centrally mediated antihypertensive action of clonidine. /Antidepressants/

Serotonin-reuptake inhibitors & virtually any agent with serotonin-potentiating activity can interact dangerously or even fatally with MAO inhibitors (particularly long-acting MAO inhibitors). ... The resulting reactions have been referred to as "serotonin syndrome". This syndrome typically includes akasthisia-like restlessness, muscle twitches & myoclonus, hyperreflexia, sweating, penile erection, shivering, & tremor as a prelude to more severe intoxication, with seizures & coma. The reaction is often self-limiting if the diagnosis is made quickly & the offending agents are discontinued. The precise pathophysiological mechanisms underlying these toxic syndromes remain ill-defined. Newer MAO inhibitors (e.g. selegiline, moclobemide) also should be considered to have some risk of such interactions. /Serotonin-reuptake inhibitors/

Because of its extensive protein binding. Sertraline may cause a shift in plasma concns of other drugs similarly tightly protein bound (eg, warfarin, propranolol). the risk of using sertraline in combination with other CNS adrenergic drugs has not been systematically evaluated. Sertraline appears to induce hepatic microsomal enzymes. Patients receiving a sertraline reuptake inhibitor drug in combination with a monoamine oxidase inhibitor may develop serious, sometimes fatal, reactions including hyperthermia, rigidity, myoclonus, autonomic instability, & mental changes (extreme agitation, delirium, coma). At least 14 days should be allowed after starting sertraline before starting a MAOI.

For more Interactions (Complete) data for SERTRALINE (7 total), please visit the HSDB record page.

Kronig MH, Apter J, Asnis G, Bystritsky A, Curtis G, Ferguson J, Landbloom R, Munjack D, Riesenberg R, Robinson D, Roy-Byrne P, Phillips K, Du Pont IJ: Placebo-controlled, multicenter study of sertraline treatment for obsessive-compulsive disorder. J Clin Psychopharmacol. 1999 Apr;19(2):172-6. [PMID:10211919]

Brady K, Pearlstein T, Asnis GM, Baker D, Rothbaum B, Sikes CR, Farfel GM: Efficacy and safety of sertraline treatment of posttraumatic stress disorder: a randomized controlled trial. JAMA. 2000 Apr 12;283(14):1837-44. [PMID:10770145]

Yonkers KA, Halbreich U, Freeman E, Brown C, Endicott J, Frank E, Parry B, Pearlstein T, Severino S, Stout A, Stone A, Harrison W: Symptomatic improvement of premenstrual dysphoric disorder with sertraline treatment. A randomized controlled trial. Sertraline Premenstrual Dysphoric Collaborative Study Group. JAMA. 1997 Sep 24;278(12):983-8. [PMID:9307345]

Shelton RC: The role of sertraline in the management of depression. Clin Ther. 1994 Sep-Oct;16(5):768-82; discussion 767. [PMID:7859236]

Murdoch D, McTavish D: Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder. Drugs. 1992 Oct;44(4):604-24. [PMID:1281075]

DeVane CL, Liston HL, Markowitz JS: Clinical pharmacokinetics of sertraline. Clin Pharmacokinet. 2002;41(15):1247-66. doi: 10.2165/00003088-200241150-00002. [PMID:12452737]

Cooper JM, Duffull SB, Saiao AS, Isbister GK: The pharmacokinetics of sertraline in overdose and the effect of activated charcoal. Br J Clin Pharmacol. 2015 Feb;79(2):307-15. doi: 10.1111/bcp.12500. [PMID:25155462]

Lau GT, Horowitz BZ: Sertraline overdose. Acad Emerg Med. 1996 Feb;3(2):132-6. doi: 10.1111/j.1553-2712.1996.tb03400.x. [PMID:8808373]

Cipriani A, La Ferla T, Furukawa TA, Signoretti A, Nakagawa A, Churchill R, McGuire H, Barbui C: Sertraline versus other antidepressive agents for depression. Cochrane Database Syst Rev. 2010 Jan 20;(1):CD006117. doi: http://dx.doi.org/10.1002/14651858.CD006117. [PMID:20091586]

Feng R, Wang P, Gao C, Yang J, Chen Z, Yang Y, Jiao J, Li M, Fu B, Li L, Zhang Z, Wang S: Effect of sertraline in the treatment and prevention of poststroke depression: A meta-analysis. Medicine (Baltimore). 2018 Dec;97(49):e13453. doi: 10.1097/MD.0000000000013453. [PMID:30544429]

Narita N, Hashimoto K, Tomitaka S, Minabe Y: Interactions of selective serotonin reuptake inhibitors with subtypes of sigma receptors in rat brain. Eur J Pharmacol. 1996 Jun 20;307(1):117-9. [PMID:8831113]

Hashimoto K: Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship. Cent Nerv Syst Agents Med Chem. 2009 Sep;9(3):197-204. [PMID:20021354]

Doogan DP, Caillard V: Sertraline: a new antidepressant. J Clin Psychiatry. 1988 Aug;49 Suppl:46-51. [PMID:2842321]

Kristensen JH, Ilett KF, Dusci LJ, Hackett LP, Yapp P, Wojnar-Horton RE, Roberts MJ, Paech M: Distribution and excretion of sertraline and N-desmethylsertraline in human milk. Br J Clin Pharmacol. 1998 May;45(5):453-7. doi: 10.1046/j.1365-2125.1998.00705.x. [PMID:9643617]

Pittenger C, Bloch MH, Williams K: Glutamate abnormalities in obsessive compulsive disorder: neurobiology, pathophysiology, and treatment. Pharmacol Ther. 2011 Dec;132(3):314-32. doi: 10.1016/j.pharmthera.2011.09.006. Epub 2011 Sep 22. [PMID:21963369]

Erb SJ, Schappi JM, Rasenick MM: Antidepressants Accumulate in Lipid Rafts Independent of Monoamine Transporters to Modulate Redistribution of the G Protein, Galphas. J Biol Chem. 2016 Sep 16;291(38):19725-19733. doi: 10.1074/jbc.M116.727263. Epub 2016 Jul 18. [PMID:27432886]

Barbey JT, Roose SP: SSRI safety in overdose. J Clin Psychiatry. 1998;59 Suppl 15:42-8. [PMID:9786310]

46. (2012). In Rang and Dale's Pharmacology (7th ed., pp. 573-574). Edinburgh: Elsevier/Churchill Livingstone.

EMA Label: Zoloft; INN: sertraline

FDA Approved Drug Products: Zoloft (sertraline hydrochloride) for oral use

Zoloft, PDR

AAFP: Off-label Applications for SSRIs

Sertraline, pubchem

Sertraline, Pfizer SDS

Sertraline pathway

Psychology Today article

Clark et al. Manganese-catalysed benzylic C(sp3)-H amination for late-stage functionalization. Nature Chemistry, doi: 10.1038/s41557-018-0020-0, published online 30 April 2018

Explore Compound Types